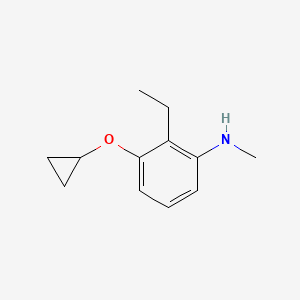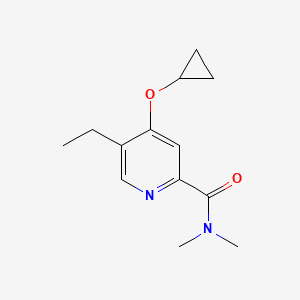
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is used primarily in research and development within the chemical industry.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide involves several stepsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining the desired quality of the compound.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, including drug development, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-ethyl-N,N-dimethylpicolinamide can be compared with similar compounds such as:
- 5-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide
- 4-Cyclopropoxy-6-ethyl-N,N-dimethylpicolinamide
- 3-Cyclopropoxy-4-ethyl-N,N-dimethylpicolinamide
These compounds share similar structures but differ in the position of the cyclopropoxy and ethyl groups, which can influence their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-9-8-14-11(13(16)15(2)3)7-12(9)17-10-5-6-10/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
IZJJERAAMUBWFX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


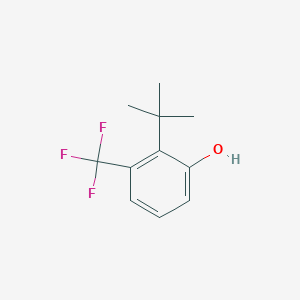

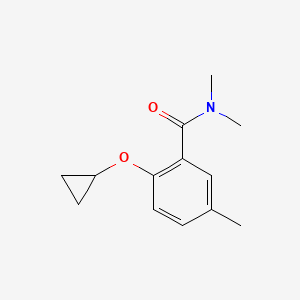
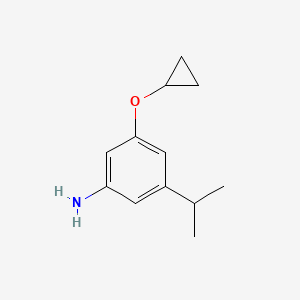

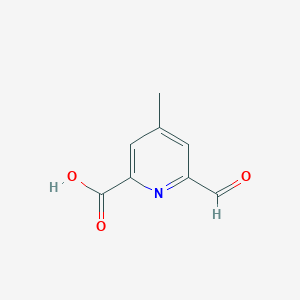
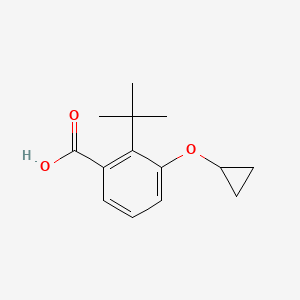

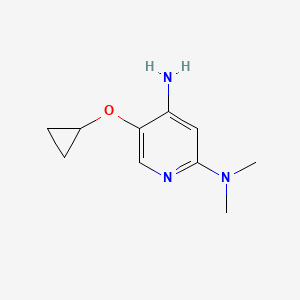
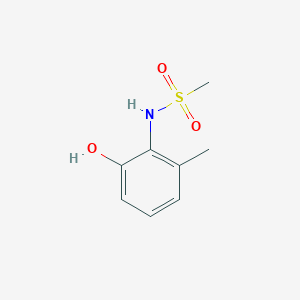
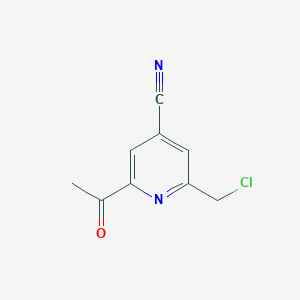
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)

